
A Historical and Technical Guide to Bacillus
Peptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antibacterial agent 119

Cat. No.: B15614705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery, biosynthesis,

and mechanism of action of key peptide antibiotics produced by the Bacillus genus. It is

designed to be a comprehensive resource, offering detailed experimental protocols from

foundational studies, quantitative data for comparative analysis, and visual representations of

complex biological pathways and experimental workflows.

Historical Perspective: The Dawn of a New
Antibiotic Era
The genus Bacillus has been a prolific source of potent antimicrobial peptides, with some of the

earliest discoveries shaping the landscape of antibiotic research and therapy. These

discoveries, originating from soil-dwelling bacteria, provided crucial tools in the fight against

pathogenic microorganisms.

The Pioneering Work of René Dubos: Gramicidin and
Tyrocidine
In 1939, René J. Dubos, a researcher at the Rockefeller Institute for Medical Research,

ushered in the era of peptide antibiotics with his systematic search for antibacterial substances

from soil microbes.[1] His work led to the isolation of a mixture of antimicrobial substances from

Bacillus brevis, which he named tyrothricin.[1][2] This crude mixture was found to be highly
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effective against Gram-positive bacteria. Subsequent work by Dubos and Rollin D. Hotchkiss

led to the separation and crystallization of the two active components of tyrothricin: gramicidin

and tyrocidine.[1][2] A significant discovery in the early characterization of these peptides was

the presence of D-amino acids, an unusual feature for biologically synthesized peptides at the

time, as reported by Lipmann, Hotchkiss, and Dubos in 1941.[3][4][5]

The Accidental Discovery of Bacitracin
In 1943, a serendipitous discovery was made by Balbina Johnson, a bacteriologist at Columbia

University College of Physicians and Surgeons, in collaboration with surgeon Dr. Frank

Meleney.[6] They observed that a strain of Bacillus subtilis (later identified as a member of the

Bacillus licheniformis group) isolated from the wound of a young girl named Margaret Tracy

exhibited potent antibacterial activity.[6][7] This led to the naming of the antibiotic "bacitracin," a

combination of "Bacillus" and "Tracy."[6] The initial report by Johnson, Anker, and Meleney in

1945 highlighted its activity primarily against Gram-positive organisms.[8] By the early 1950s,

its efficacy in treating various infections was well-documented.[6]

The Emergence of Polymyxins
In 1947, several independent groups reported the discovery of a new class of antibiotics

effective against Gram-negative bacteria, which would come to be known as polymyxins. P.G.

Stansly and M.E. Schlosser isolated an antibiotic from Bacillus polymyxa.[9][10] These

antibiotics were found to be a complex of related polypeptides. The introduction of polymyxin B

and colistin (polymyxin E) into clinical practice in the 1950s provided a much-needed weapon

against infections caused by Gram-negative pathogens.[11][12]

Quantitative Data: A Comparative Overview
The following tables summarize the antibacterial activity of these pioneering Bacillus peptide

antibiotics as reported in early and subsequent studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of Gramicidin and Tyrocidine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://digitalcommons.rockefeller.edu/life-of-rene-dubos/18/
https://pubmed.ncbi.nlm.nih.gov/19871101/
https://wrlc-gu.primo.exlibrisgroup.com/discovery/fulldisplay?docid=cdi_crossref_primary_10_1016_S0021_9258_18_72831_7&context=PC&vid=01WRLC_GUNIV:01WRLC_GUNIV&lang=en&adaptor=Primo%20Central&tab=Everything&query=null%2C%2CRev%2CAND&facet=citing%2Cexact%2Ccdi_FETCH-LOGICAL-c230t-8aaa783f166dc5e6e391f6dc8aac7312e4a48cef222cd465a84460470af488d03&offset=0
https://archives.sciencehistory.org/repositories/3/archival_objects/68785
https://www.researchgate.net/publication/232299775_THE_OCCURRENCE_OF_d-AMINO_ACIDS_IN_GRAMICIDIN_AND_TYROCIDINE
https://healthmatters.nyp.org/bacitracin-discovery/
https://healthmatters.nyp.org/bacitracin-discovery/
https://www.smithsonianmag.com/science-nature/one-girl-mishap-creation-antibiotic-bacitracin-180963236/
https://healthmatters.nyp.org/bacitracin-discovery/
https://pubmed.ncbi.nlm.nih.gov/17770204/
https://healthmatters.nyp.org/bacitracin-discovery/
https://pubmed.ncbi.nlm.nih.gov/16561391/
https://www.scirp.org/reference/referencespapers?referenceid=792515
https://ldh.la.gov/assets/oph/Center-PHCH/Center-CH/infectious-epi/VetInfo/VetAntibioResSen/LADDL/AntimicrobialClasses/otherantibiotics/PolymyxinB.pdf
https://www.researchgate.net/figure/A-polymyxin-timeline-from-1940s-to-today-Polymyxin-B-was-discovered-in-1947-whereas_fig1_329589915
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Microorganism Gramicidin (µg/mL) Tyrocidine (µg/mL)

Staphylococcus aureus 0.1 - 1.0 5 - 10

Streptococcus pyogenes 0.01 - 0.1 1 - 5

Pneumococcus (Type I) 0.1 - 0.5 5 - 10

Bacillus subtilis 1 - 5 10 - 20

Escherichia coli >100 >100

Note: Data compiled from various historical and recent studies. Actual values may vary

depending on the specific strain and assay conditions.

Table 2: Minimum Inhibitory Concentrations (MIC) of Bacitracin

Microorganism MIC Range (µg/mL)

Staphylococcus aureus 0.1 - 2.0

Streptococcus pyogenes 0.05 - 0.5

Clostridium perfringens 0.1 - 16

Enterococcus faecalis 4 - 64

Neisseria gonorrhoeae 0.1 - 1.0

Neisseria meningitidis 0.1 - 1.0

Source: Compiled from multiple studies, including recent analyses of bacitracin susceptibility.

[13][14][15]

Table 3: Antibacterial Spectrum of Polymyxin B
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Microorganism Susceptibility

Pseudomonas aeruginosa Susceptible

Escherichia coli Susceptible

Klebsiella pneumoniae Susceptible

Acinetobacter baumannii Susceptible

Enterobacter spp. Susceptible

Salmonella spp. Susceptible

Shigella spp. Susceptible

Proteus spp. Resistant

Gram-positive bacteria Resistant

Source: Information based on the known antibacterial spectrum of polymyxins.[11][16][17]

Biosynthesis of Bacillus Peptide Antibiotics: The
Nonribosomal Pathway
A defining characteristic of many Bacillus peptide antibiotics is their synthesis via nonribosomal

peptide synthetases (NRPSs). These large, multi-enzyme complexes assemble the peptides in

a stepwise fashion, independent of the ribosomal machinery.

Gramicidin and Tyrocidine Biosynthesis
The biosynthesis of gramicidin and tyrocidine in Brevibacillus brevis (formerly Bacillus brevis) is

a classic example of NRPS-mediated synthesis. The process involves a series of modules on

the NRPS enzymes, with each module responsible for the activation and incorporation of a

specific amino acid. The linear gramicidin peptide is assembled on a multi-enzyme complex,

while the cyclic tyrocidine is synthesized on a similar NRPS system that includes a terminal

thioesterase domain responsible for cyclization and release of the peptide.

Bacitracin Biosynthesis
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Bacitracin synthesis in Bacillus licheniformis is orchestrated by the bac operon, which encodes

three large NRPS enzymes: BacA, BacB, and BacC. These enzymes work in concert to

assemble the dodecapeptide. The process begins with the formation of a thiazoline ring, a key

structural feature of bacitracin. The final cyclization step involves the formation of a peptide

bond between the amino group of the N-terminal isoleucine and the side-chain carboxyl group

of aspartic acid.

Polymyxin Biosynthesis
The biosynthesis of polymyxin in Paenibacillus polymyxa (formerly Bacillus polymyxa) is also

mediated by an NRPS system. The gene cluster responsible for polymyxin synthesis contains

genes encoding the multi-modular synthetase enzymes, as well as genes for the synthesis of

the characteristic fatty acid tail and the non-proteinogenic amino acid, diaminobutyric acid

(DAB).

Signaling Pathways Regulating Biosynthesis
The production of these peptide antibiotics is tightly regulated and often linked to cellular stress

responses and quorum sensing. In Bacillus subtilis and related species, the master regulator

for sporulation, Spo0A, plays a crucial role. Spo0A acts as a transcriptional regulator, often

indirectly, by repressing the activity of transition state regulators like AbrB, which in turn

represses the transcription of the antibiotic biosynthesis operons. This ensures that antibiotic

production is coordinated with the onset of stationary phase and sporulation.
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Regulation of Bacillus Peptide Antibiotic Biosynthesis
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Caption: Simplified regulatory pathway for Bacillus peptide antibiotic production.

Mechanism of Action: Diverse Strategies for
Bacterial Inhibition
Bacillus peptide antibiotics employ a variety of mechanisms to exert their antibacterial effects,

primarily targeting the bacterial cell envelope.

Gramicidin: Ion Channel Formation
Gramicidin A, a linear peptide, functions by forming transmembrane channels in the cell

membranes of susceptible bacteria.[18] These channels are permeable to monovalent cations,

leading to the dissipation of the ion gradients across the membrane, which is essential for

cellular processes.[18] This disruption of membrane potential ultimately leads to cell death.[18]
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Tyrocidine: Membrane Disruption
Tyrocidine, a cyclic peptide, acts as a surfactant, disrupting the integrity of the bacterial cell

membrane.[19] Its amphipathic nature allows it to insert into the lipid bilayer, leading to

increased permeability and leakage of cellular contents.[20]

Bacitracin: Inhibition of Cell Wall Synthesis
Bacitracin inhibits a crucial step in the synthesis of the bacterial cell wall peptidoglycan.[21][22]

It specifically interferes with the dephosphorylation of the lipid carrier molecule, C55-isoprenyl

pyrophosphate (bactoprenol pyrophosphate), which is responsible for transporting

peptidoglycan precursors across the cell membrane.[21] This blockage of the lipid carrier cycle

prevents the incorporation of new subunits into the growing cell wall, leading to cell lysis.[23]

Polymyxin: Targeting the Outer Membrane of Gram-
Negative Bacteria
Polymyxins are cationic peptides that selectively target the outer membrane of Gram-negative

bacteria.[24][25] They interact with the negatively charged lipopolysaccharide (LPS) molecules,

displacing the divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer.[26] This disruption

of the outer membrane increases its permeability, allowing the polymyxin molecule to access

the inner membrane and ultimately leading to cell death.[24][26]

Historical Experimental Protocols
The following sections detail the methodologies from the foundational studies that led to the

discovery and characterization of these important antibiotics.

Isolation and Characterization of Gramicidin and
Tyrocidine (Dubos and Hotchkiss, 1941)

Cultivation of Bacillus brevis: The organism was grown in a peptone-based medium for

several days at 37°C.

Extraction of Tyrothricin: The bacterial culture was acidified, causing the precipitation of the

active material. The precipitate was then extracted with neutral alcohol.
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Separation of Gramicidin and Tyrocidine:

The alcohol extract (tyrothricin) was treated with a mixture of acetone and ether.

This resulted in the precipitation of a crude fraction of gramicidin.

Tyrocidine remained in the acetone-ether supernatant and was subsequently precipitated

by the addition of hydrochloric acid, forming tyrocidine hydrochloride.

Crystallization: Both gramicidin and tyrocidine were further purified by repeated

crystallization from acetone and other organic solvents.

Antibacterial Activity Testing: The activity of the purified substances was tested against

various bacterial species using a serial dilution method in broth culture to determine the

concentration that inhibited bacterial growth.
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Historical Isolation of Gramicidin and Tyrocidine

Cultivate Bacillus brevis
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Caption: Experimental workflow for the isolation of Gramicidin and Tyrocidine.

Isolation and Purification of Bacitracin (Johnson et al.,
1945; Gregory and Craig, 1948)
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Fermentation: Bacillus licheniformis was grown in a suitable liquid medium to produce

bacitracin.

Initial Extraction: The fermentation broth was acidified and extracted with n-butanol.

Purification by Countercurrent Distribution: This technique was instrumental in separating the

components of the crude bacitracin complex.

A biphasic solvent system, often containing butanol, acetic acid, and water, was used.

The crude bacitracin was subjected to hundreds of transfers between the two liquid

phases in a specialized apparatus.

This allowed for the separation of different bacitracin components based on their

partitioning behavior between the two solvents.

Activity Assay: The antibacterial activity of the purified fractions was determined using a

cylinder-plate assay against a susceptible organism, typically Micrococcus luteus or

Staphylococcus aureus. The diameter of the zone of inhibition was measured to quantify the

antibiotic activity.

Isolation of Polymyxin (Stansly and Schlosser, 1947)
Culture and Extraction: Paenibacillus polymyxa was cultured, and the active substance was

extracted from the culture supernatant.

Precipitation: The polymyxin was precipitated from the culture filtrate using various methods,

including the addition of salts or organic solvents.

Purification: Further purification was achieved through techniques such as adsorption

chromatography.

Antibacterial Spectrum Determination: The activity of the purified polymyxin was tested

against a wide range of bacteria, revealing its potent effect on Gram-negative organisms.

Conclusion and Future Perspectives
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The discovery and development of peptide antibiotics from Bacillus species marked a pivotal

moment in the history of medicine. These molecules, with their unique nonribosomal

biosynthetic pathways and diverse mechanisms of action, provided powerful therapeutic agents

and laid the groundwork for future antibiotic research. As we face the growing challenge of

antimicrobial resistance, there is a renewed interest in these historical compounds and their

derivatives. Modern techniques in synthetic biology, metabolic engineering, and structural

biology offer exciting opportunities to re-engineer these natural scaffolds to create novel

antibiotics with improved efficacy and reduced toxicity. The historical research detailed in this

guide serves as a valuable foundation for these future endeavors, reminding us of the rich

diversity of antimicrobial compounds that nature has to offer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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